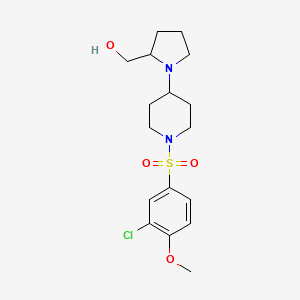
(1-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The molecule has a sulfonyl group attached to the 4-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The molecule contains a pyrrolidine ring and a piperidine ring, both of which are saturated and contain a nitrogen atom . The molecule also contains a sulfonyl group attached to the 4-methoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple rings and functional groups could influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and crystal structure analysis of compounds with similar sulfonyl and piperidinyl groups indicate a detailed approach to understanding their molecular framework. For instance, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol demonstrates the use of condensation reactions and X-ray crystallography to elucidate the compound's structure, revealing a chair conformation of the piperidine ring and tetrahedral geometry around the sulfur atom, highlighting intramolecular interactions (Girish et al., 2008). Similar studies on 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol provide additional insights into the crystalline structure and molecular interactions, furthering our understanding of how these compounds behave under various conditions (Benakaprasad et al., 2007).
Biological Activities
Research on compounds with piperidine and sulfonyl groups also extends to their biological activities, such as antimicrobial and anticonvulsant effects. For instance, novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been synthesized and tested for their antiarrhythmic, antihypertensive, and alpha-adrenolytic properties, demonstrating the therapeutic potential of these compounds in cardiovascular diseases (Malawska et al., 2002). Additionally, structural and electronic properties of anticonvulsant drugs based on substituted pyridazines, triazines, and pyrimidines have been studied, offering insights into their pharmacological potential (Georges et al., 1989).
Chemical Properties and Applications
The chemical reactivity and applications of similar compounds have been explored through various synthetic routes and rearrangements, highlighting their versatility in organic synthesis. For example, the rearrangements during the synthesis of pyrrolidines from cyclizations of amino alcohols with vinyl sulfones reveal the potential for generating diverse heterocyclic structures, indicating the role of such compounds in the synthesis of complex organic molecules (Back et al., 2003).
Wirkmechanismus
Zukünftige Richtungen
The future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail. The pyrrolidine ring is a common feature in many biologically active compounds, suggesting that this compound could have interesting biological activities .
Eigenschaften
IUPAC Name |
[1-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4S/c1-24-17-5-4-15(11-16(17)18)25(22,23)19-9-6-13(7-10-19)20-8-2-3-14(20)12-21/h4-5,11,13-14,21H,2-3,6-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNLHQAHWPXRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
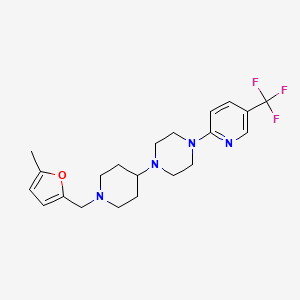
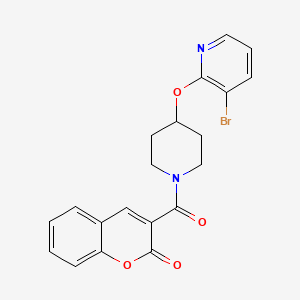
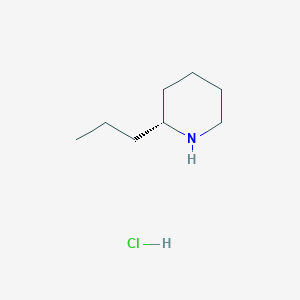
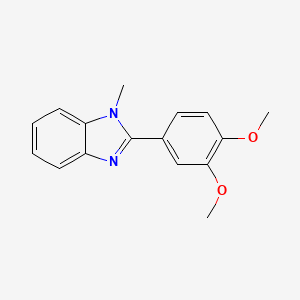
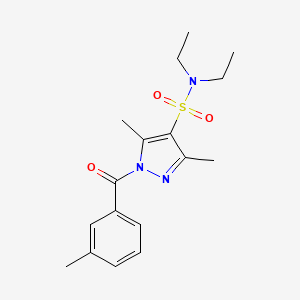
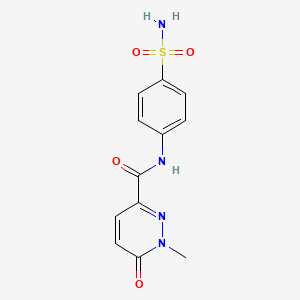
![N-(3-acetamidophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2638743.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2638744.png)
![3'-(4-Bromophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2638746.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2638747.png)
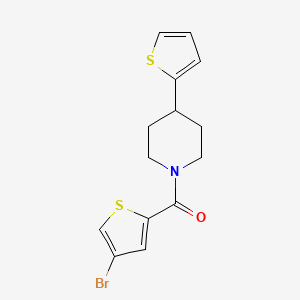
![2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2638749.png)
![1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2638750.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638751.png)
